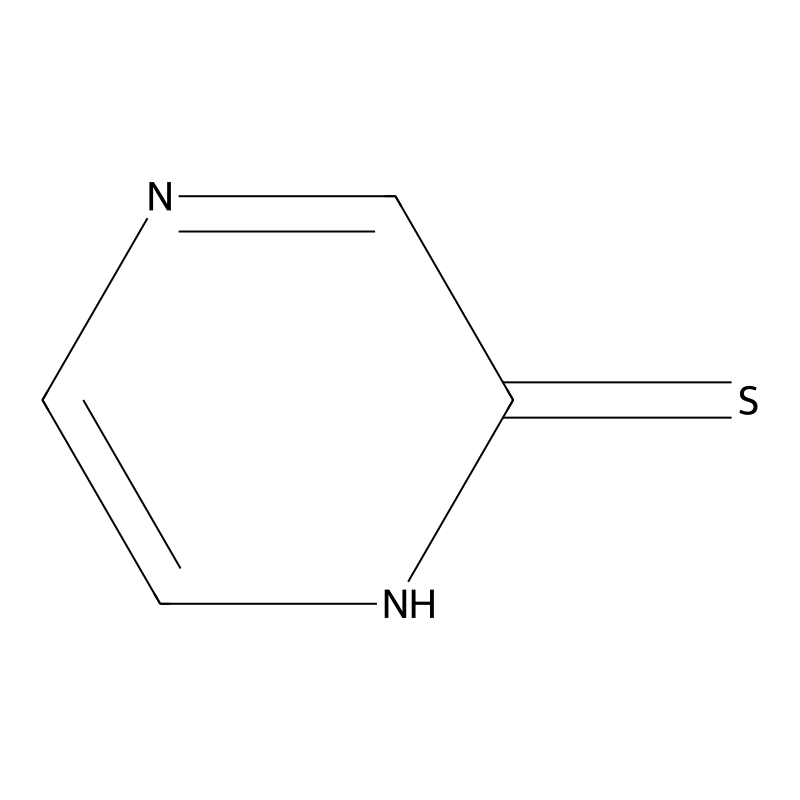2-Mercaptopyrazine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Crystal Engineering:
2-Mercaptopyrazine exhibits interesting crystal packing properties due to the presence of both hydrogen bond donor (N-H) and acceptor (S) groups within its structure. Research suggests that it can form hydrogen bonds with other molecules, leading to the formation of supramolecular assemblies with specific architectures. This property makes 2-Mercaptopyrazine a potential building block for the design of functional materials with tailored properties, such as porous materials for gas storage or separation [].
Synthesis of Functional Molecules:
The thiol group (S-H) in 2-Mercaptopyrazine can participate in various chemical reactions, making it a versatile building block for the synthesis of diverse functional molecules. Researchers have explored its use in the synthesis of heterocycles, which are organic compounds containing different types of atoms in their rings. Additionally, 2-Mercaptopyrazine can be used as a precursor for the preparation of other sulfur-containing compounds, such as thioethers and disulfides, which can find applications in various fields like pharmaceuticals and materials science [].
Potential Biological Applications:
Preliminary studies suggest that 2-Mercaptopyrazine may possess some biological activities. Its structural similarity to certain known biologically active compounds has prompted researchers to investigate its potential as an anti-microbial agent or as a precursor for the development of new drugs []. However, further research is necessary to fully understand its biological properties and potential applications.
XLogP3
GHS Hazard Statements
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








